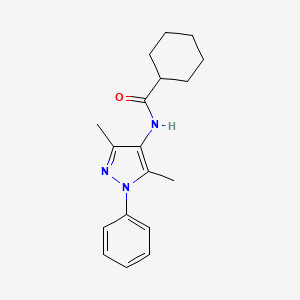
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cyclohexanecarboxamide derivative that possesses unique chemical properties, making it an ideal candidate for different research areas such as drug discovery, biochemistry, and physiology.
Wirkmechanismus
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins, mediators of inflammation and pain. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide selectively inhibits COX-2 without affecting the activity of COX-1, which is an enzyme responsible for the production of prostaglandins that protect the stomach lining. By inhibiting COX-2, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide inhibits the production of prostaglandins, cytokines, and chemokines, which are mediators of inflammation and pain. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide also reduces the expression of adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation. In vivo studies have shown that N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide reduces inflammation, pain, and fever in animal models of arthritis, cancer, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide possesses several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide is also highly selective for COX-2, making it an ideal candidate for developing new drugs with reduced side effects. However, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well established. Further studies are needed to determine the optimal dose, route of administration, and safety profile of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide.
Zukünftige Richtungen
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has several potential future directions for scientific research. One of the primary areas of research is the development of new drugs for the treatment of various diseases such as arthritis, cancer, and fever. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide can be used as a lead compound for developing new drugs with improved pharmacological properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide. Further studies are needed to determine the downstream targets of COX-2 inhibition by N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide. Finally, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide can be used as a tool compound for studying the role of COX-2 in various physiological and pathological processes.
Synthesemethoden
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide can be synthesized using a simple and efficient method that involves the reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid and cyclohexanecarbonyl chloride in the presence of a base. The reaction yields N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide as a white crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has shown promising results in various scientific research applications. One of the primary areas of research is drug discovery, where N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide is used as a lead compound for developing new drugs. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it an attractive candidate for developing new drugs for the treatment of various diseases such as arthritis, cancer, and fever.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-17(19-18(22)15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIVVKAEWVVKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)




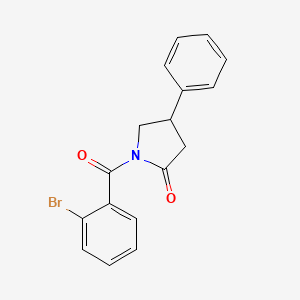
![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
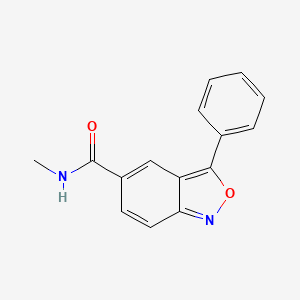
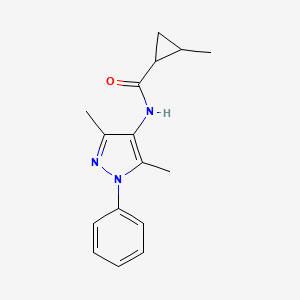
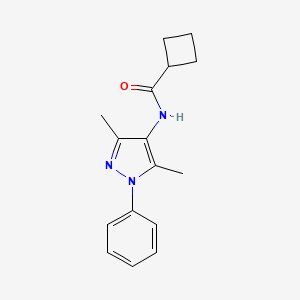

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)